

Application Note: Quantification of Flamprop-Isopropyl in Wheat using LC-MS/MS

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Compound of Interest

Compound Name: *Flamprop-isopropyl*

Cat. No.: *B166160*

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Abstract

This application note details a robust and sensitive method for the quantification of the herbicide **flamprop-isopropyl** in wheat matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, suitable for regulatory monitoring and food safety assessment, achieving a limit of quantification compliant with typical maximum residue levels (MRLs).

Introduction

Flamprop-isopropyl is a selective herbicide used for the post-emergence control of wild oats in wheat and barley. Due to its potential persistence in the environment and presence in food commodities, a reliable and sensitive analytical method for its quantification in wheat is essential. LC-MS/MS offers the necessary selectivity and sensitivity for detecting trace levels of pesticide residues in complex food matrices. This protocol is designed for researchers, scientists, and professionals in the field of food safety and drug development to accurately quantify **flamprop-isopropyl** in wheat samples.

Experimental Protocol

Sample Preparation (Modified QuEChERS)

- Homogenization: Grind wheat grain samples into a fine powder using a laboratory blender.
- Extraction:
 - Weigh 5 g of the homogenized wheat sample into a 50 mL centrifuge tube.
 - Add 15 mL of HPLC grade water containing 1% acetic acid and let the sample soak for 10 minutes.[\[1\]](#)
 - Add 15 mL of acetonitrile to the tube.
 - Shake vigorously for 1 minute using a vortex mixer at 2500 rpm.[\[1\]](#)
 - Add 6 g of anhydrous MgSO_4 and 1.5 g of sodium acetate to the tube and immediately shake vigorously for 1 minute.[\[1\]](#)
 - Centrifuge the tube at 5000 rpm for 5 minutes.[\[1\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the supernatant to a d-SPE tube containing MgSO_4 and primary secondary amine (PSA) sorbent.
 - Vortex for 1 minute and then centrifuge at high speed for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., a mixture of water and acetonitrile) to minimize matrix effects.[\[1\]](#) A 6x dilution is a common starting point.[\[1\]](#)
 - Filter the diluted extract through a 0.22 μm syringe filter into an LC-MS vial for analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A standard HPLC or UPLC system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

- Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is suitable for separation.[2]
- Mobile Phase:
 - A: Water with 0.1% formic acid and 5 mM ammonium formate.[2]
 - B: Acetonitrile with 0.1% formic acid.[2]
- Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to elute the analyte, followed by a column wash and re-equilibration.
- Injection Volume: 5 µL.[2]
- Column Temperature: 40 °C.[3]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: The following MRM transitions for **flamprop-isopropyl** can be used for quantification and confirmation.[4]

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Flamprop-isopropyl	364.0	105.0	77.0

Method Validation Data

The method should be validated according to SANTE guidelines.[5] Typical validation parameters are summarized below.

Table 1: Method Performance Parameters

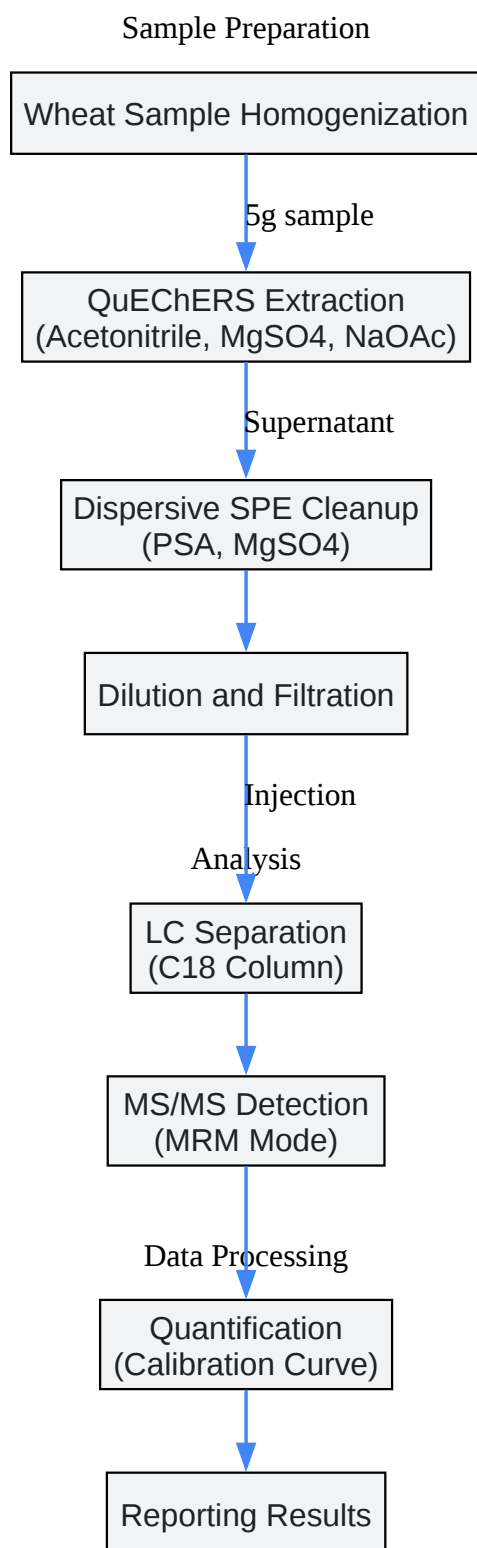
Parameter	Result
Linearity (R^2)	> 0.99
Limit of Quantification (LOQ)	0.01 mg/kg
Limit of Detection (LOD)	0.003 mg/kg
Accuracy (Recovery %)	85-110%
Precision (RSD %)	< 20%

Table 2: Recovery and Precision Data

Spiking Level (mg/kg)	Mean Recovery (%) (n=5)	RSD (%)
0.01	95	12
0.05	98	8
0.1	102	6

Experimental Workflow and Diagrams

The overall workflow for the quantification of **flamprop-isopropyl** in wheat is depicted below.



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Caption: Workflow for **Flamprop-Isopropyl** Analysis in Wheat.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **flamprop-isopropyl** in wheat. The use of a modified QuEChERS protocol ensures effective extraction and cleanup, while the high selectivity of MRM detection allows for accurate measurement at levels relevant to food safety regulations. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis.

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- To cite this document: BenchChem. [Application Note: Quantification of Flamprop-Isopropyl in Wheat using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166160#lc-ms-ms-protocol-for-quantification-of-flamprop-isopropyl-in-wheat]

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